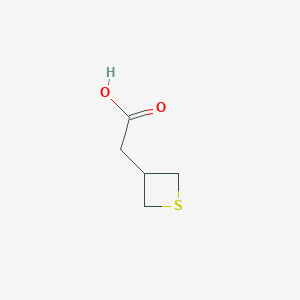![molecular formula C9H9ClF3N B1406219 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine CAS No. 1337041-66-3](/img/structure/B1406219.png)
1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
2,4-Bis(trifluoromethyl)phenylboronic acid, a compound with structural similarities, is highlighted for its efficacy as a catalyst in dehydrative amidation between carboxylic acids and amines. This process is significant for α-dipeptide synthesis, indicating the potential of related trifluoromethyl compounds in peptide bond formation and other synthetic applications (Ke Wang, Yanhui Lu, K. Ishihara, 2018).
Materials Science
In materials science, metal-organic frameworks (MOFs) based on trifluoromethylated ligands have been developed for their selective adsorption properties of small hydrocarbons and photocatalytic properties. This research underscores the role of trifluoromethyl groups in enhancing the functionality of MOFs, which could extend to the application of 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine in similar contexts (Hong-Ru Fu, Yao Kang, Jian Zhang, 2014).
Corrosion Inhibition
Thiazole and thiadiazole derivatives, which include functionalities similar to the chemical , have been studied for their corrosion inhibition performances on metal surfaces. Such compounds effectively protect metals from corrosion, suggesting that this compound could have potential applications in corrosion resistance coatings or treatments (S. Kaya et al., 2016).
Pharmaceutical and Medicinal Chemistry
In the realm of pharmaceutical and medicinal chemistry, fluorinated compounds are extensively researched for their biological activity. The introduction of trifluoromethyl groups into molecules is a common strategy to modify their physicochemical properties, potentially improving their efficacy as drugs. Studies on the reductive trifluoroethylation of amines demonstrate the utility of such modifications in developing new therapeutic agents (Keith G. Andrews, R. Faizova, R. Denton, 2017).
Eigenschaften
IUPAC Name |
1-[2-chloro-4-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-5H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDYNHWWIVDWAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C(F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[(1R)-2-amino-1-hydroxyethyl]benzonitrile](/img/structure/B1406153.png)
![3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1406154.png)




